5-Phenyl-2-pentanone

説明

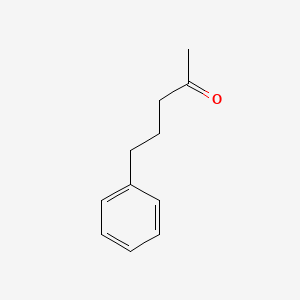

5-Phenylpentan-2-one (CAS: 2235-83-8) is a ketone with the molecular formula C₁₁H₁₄O (molecular weight: 162.23 g/mol). It is characterized by a phenyl group attached to the fifth carbon of a pentan-2-one backbone . Synthetically, it has been prepared via Grignard reactions, such as the reaction of 1-(3-chloropropyl)benzene with acetonitrile, yielding a yellow oil in 14%–70% depending on the protocol . Key spectral data include:

- ¹H NMR (CDCl₃): δ 1.88–1.95 (m, 2H), 2.12 (s, 3H), 2.44 (t, J = 7.5 Hz, 2H), 2.63 (t, J = 7.5 Hz, 2H), 7.14–7.31 (m, 5H) .

- ¹³C NMR (CDCl₃): δ 25.4 (CH₂), 30.2 (CH₃), 35.3 (CH₂), 43.1 (CH₂), 126.2–141.8 (aromatic carbons), 208.9 (C=O) .

Functionally, 5-Phenylpentan-2-one is reported as a histone deacetylase (HDAC) inhibitor with applications in urea cycle disorder research .

特性

IUPAC Name |

5-phenylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMYRPFYNFQCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176886 | |

| Record name | 5-Phenylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2235-83-8 | |

| Record name | 5-Phenyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Phenyl-2-pentanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ8YU7ZU4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Condensation of Phenylacetaldehyde with Acetone

One of the most common methods for synthesizing 5-Phenylpentan-2-one is through the condensation of phenylacetaldehyde with acetone. This reaction typically requires a base catalyst such as sodium hydroxide to facilitate the condensation process.

$$

\text{Phenylacetaldehyde} + \text{Acetone} \xrightarrow{\text{NaOH}} \text{5-Phenylpentan-2-one}

$$

- Catalyst: Sodium hydroxide

- Temperature: Generally conducted at room temperature or slightly elevated temperatures

- Yield: This method can yield high purity products when optimized.

Oxidation of Alcohols

Another approach involves the oxidation of alcohols, specifically starting from 5-phenyl-1-pentanol. This method utilizes oxidizing agents such as ceric ammonium nitrate.

$$

\text{5-Phenyl-1-pentanol} \xrightarrow{\text{Oxidizing Agent}} \text{5-Phenylpentan-2-one}

$$

- Oxidizing Agent: Ceric ammonium nitrate

- Conditions: The reaction conditions must be controlled to prevent overoxidation.

Industrial Production Methods

In industrial settings, the production of 5-Phenylpentan-2-one is often scaled up from laboratory methods. Key aspects include:

Reaction Conditions

Industrial synthesis typically employs continuous flow reactors to maintain optimal temperature and pressure, enhancing yield and reducing by-products.

Process Optimization

To maximize efficiency, parameters such as reactant concentrations, reaction times, and catalyst loadings are fine-tuned based on experimental data.

Comparative Analysis of Preparation Methods

The following table summarizes the preparation methods discussed, highlighting their advantages and disadvantages.

| Method | Advantages | Disadvantages |

|---|---|---|

| Condensation of Phenylacetaldehyde | High yield; straightforward procedure | Requires careful control of reaction conditions |

| Oxidation of Alcohols | Can utilize readily available precursors | Potential for overoxidation |

化学反応の分析

4. 科学研究への応用

5-フェニルペンタン-2-オンは、以下を含むいくつかの科学研究への応用があります。

化学: さまざまな有機化合物の合成における中間体として使用されます。

生物学: ヒストン脱アセチル化酵素の強力な阻害剤として働き、エピジェネティクスの研究に役立ちます.

医学: 尿素サイクルの障害に関する研究では、特定の酵素に対する阻害効果があるため、5-フェニルペンタン-2-オンが使用されています.

科学的研究の応用

Biochemical Applications

Histone Deacetylase Inhibition

5-Phenylpentan-2-one is recognized as a potent inhibitor of histone deacetylases (HDACs). This inhibition plays a critical role in epigenetic regulation, impacting gene expression and cellular functions. The compound has been shown to increase the acetylation of histones, leading to alterations in chromatin structure and gene activity. This property makes it a valuable tool in cancer research and therapeutic development for diseases related to epigenetic dysregulation .

Cellular Effects

The compound affects various cellular processes by modulating signaling pathways and metabolic functions. Research indicates that it can influence gene expression patterns, which may have implications for understanding cellular responses to stress and disease conditions.

Metabolic Pathways

5-Phenylpentan-2-one interacts with key metabolic enzymes, enhancing our understanding of metabolic flux and the regulation of metabolite levels. Its role in metabolic pathways could provide insights into metabolic disorders and potential therapeutic targets.

Synthetic Applications

Organic Synthesis

5-Phenylpentan-2-one serves as an important intermediate in organic synthesis. It can undergo various reactions, including:

- Intramolecular Büchner Reaction : When treated with diazo reagents, it can yield cyclic intermediates that are further oxidized to form complex molecular structures.

- Electroreductive Cyclization : Studies have shown that this compound exhibits regio- and stereoselectivity during electroreductive cyclization, favoring the formation of specific products. This selectivity is attributed to the influence of the phenyl group on reaction pathways.

Case Study: Aldol Reaction Application

In a notable study, 5-Phenylpentan-2-one was utilized in an aldol reaction to produce derivatives that could mitigate aldehyde toxicity in biological systems. This approach demonstrated its potential as a model compound for controlling reactive species through enzymatic systems .

Research on Urea Cycle Disorders

Recent studies have explored the use of 5-Phenylpentan-2-one in research related to urea cycle disorders. Its properties as an HDAC inhibitor may offer avenues for therapeutic interventions aimed at correcting metabolic imbalances associated with these disorders .

作用機序

5-フェニルペンタン-2-オンは、主にヒストン脱アセチル化酵素の阻害によって作用を発揮します。この阻害は、ヒストンのアセチル化状態を変化させることで遺伝子発現の変化につながり、さまざまな細胞プロセスに影響を与える可能性があります。 この化合物は、エピジェネティックな調節に関与する特定の分子経路を標的にします .

類似化合物との比較

5-(1,3-Dithiolan-2-ylidene)-5-phenylpentan-2-one

- Molecular Formula : C₁₄H₁₆OS₂ (MW: 264.41 g/mol) .

- Synthesis : Prepared via reaction of 2-benzyl-4,5-dihydro-1,3-dithiol-1-ium tetrafluoroborate with but-3-en-2-one in acetonitrile, yielding 32%–64% .

- Key Differences: Incorporates a dithiolane ring at the ketone-adjacent carbon, introducing sulfur atoms that may enhance electrophilicity or alter binding interactions. Applications: No explicit biological activity reported, but sulfur-containing analogs are often explored in medicinal chemistry for redox modulation .

生物活性

5-Phenylpentan-2-one, also known as 1-(Ethylthio)-5-phenylpentan-2-one, is an organic compound characterized by a pentanone backbone with a phenyl substituent. Its potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of 5-phenylpentan-2-one, highlighting its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-phenylpentan-2-one is , and it possesses unique structural features that facilitate diverse chemical reactivity. The presence of the ethylthio group enhances its solubility in organic solvents and may influence its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 162.23 g/mol |

| Density | 0.96 g/cm³ |

| Boiling Point | 261.2 °C |

| Melting Point | 106-107 °C |

| CAS Number | 2235-83-8 |

Antimicrobial Properties

Research indicates that 5-phenylpentan-2-one exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that 5-phenylpentan-2-one can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been shown to affect the expression levels of key proteins involved in apoptosis, such as caspases and Bcl-2 family members .

The biological activity of 5-phenylpentan-2-one is believed to be linked to its ability to interact with specific molecular targets within cells. The ethylthio group may undergo metabolic transformations that alter the compound's efficacy and safety profile. Detailed studies are required to elucidate the binding affinities and interactions with enzymes or receptors that mediate its biological effects .

Case Studies

- Antimicrobial Efficacy : A study conducted by Dintzner et al. (2005) evaluated the antimicrobial properties of various ketones, including 5-phenylpentan-2-one, against common bacterial strains. Results indicated a notable inhibition zone around the compound in agar diffusion assays, suggesting strong antibacterial activity .

- Cancer Cell Apoptosis : In a recent investigation, researchers treated breast cancer cell lines with varying concentrations of 5-phenylpentan-2-one. Flow cytometry analysis revealed increased apoptotic cells compared to control groups, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。